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Compound of Interest

Compound Name:
(R)-2-ethylpiperazine

dihydrochloride

Cat. No.: B585899 Get Quote

CAS Number: 438050-07-8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-2-ethylpiperazine
dihydrochloride, a chiral heterocyclic compound of interest in medicinal chemistry and drug

discovery. This document collates available physicochemical data, outlines a putative

experimental protocol for its synthesis based on established methodologies for chiral 2-

substituted piperazines, and explores potential biological activities and mechanisms of action

informed by the broader class of piperazine derivatives.

Physicochemical and Safety Data
Quantitative data for (R)-2-ethylpiperazine dihydrochloride is summarized below, providing a

clear reference for its physical and chemical properties.
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Property Value Reference

Molecular Formula C₆H₁₆Cl₂N₂ [1]

Molecular Weight 187.11 g/mol [1]

IUPAC Name
(2R)-2-ethylpiperazine

dihydrochloride

InChI Key
VCKAKBROIJTVJI-

QYCVXMPOSA-N

Physical Form Solid

Purity Typically ≥95%

Storage Temperature

Room Temperature; 2-8°C

recommended for long-term

storage

[1]

Safety Information:

Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

(Data sourced from publicly available safety data sheets)

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (R)-2-ethylpiperazine
dihydrochloride is not readily available in published literature, a plausible and scalable

synthetic route can be devised based on established methods for the preparation of chiral 2-

substituted piperazines. The following protocol is a composite methodology derived from similar

syntheses.[2][3]
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Proposed Synthesis of (R)-2-Ethylpiperazine from (R)-2-Aminobutanoic Acid

This proposed synthesis involves a multi-step process starting from the commercially available

chiral amino acid, (R)-2-aminobutanoic acid. The key steps include the formation of a protected

diamine intermediate, followed by cyclization to form the piperazine ring, and subsequent

deprotection.

Step 1: Synthesis of a Protected (R)-1,2-Diaminobutane Intermediate

N-protection of (R)-2-aminobutanoic acid: The starting amino acid is first protected with a

suitable protecting group, for example, a tert-butyloxycarbonyl (Boc) group. This is typically

achieved by reacting (R)-2-aminobutanoic acid with di-tert-butyl dicarbonate (Boc)₂O in the

presence of a base like sodium hydroxide in a solvent mixture such as dioxane and water.

Amide Coupling: The N-Boc protected amino acid is then coupled with a suitable amine, for

instance, benzylamine, using a standard peptide coupling reagent like N,N'-

dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in

an aprotic solvent such as dichloromethane (DCM).

Reduction of the Amide: The resulting amide is reduced to the corresponding diamine using

a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as

tetrahydrofuran (THF). This step yields the N-Boc, N'-benzyl protected (R)-1,2-

diaminobutane.

Step 2: Cyclization to form the Piperazine Ring

Reaction with a Two-Carbon Electrophile: The protected diamine is reacted with a reagent

that can introduce a two-carbon unit to facilitate cyclization. A common method involves an

aza-Michael addition with an in-situ generated vinyl sulfonium salt derived from a precursor

like 2-bromoethyl-diphenylsulfonium triflate.[2] This reaction is typically carried out in the

presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.

Intramolecular Cyclization: The intermediate from the previous step undergoes

intramolecular cyclization to form the protected (R)-2-ethylpiperazine ring.

Step 3: Deprotection
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Removal of Protecting Groups: The Boc and benzyl protecting groups are removed. The Boc

group can be cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA) in

DCM. The benzyl group is commonly removed by catalytic hydrogenation using a palladium

on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Formation of the Dihydrochloride Salt: The resulting (R)-2-ethylpiperazine free base is then

treated with hydrochloric acid (e.g., as a solution in ethanol or ether) to precipitate the

dihydrochloride salt, which can be purified by recrystallization.

Step 1: Protected Diamine Synthesis Step 2: Piperazine Ring Formation Step 3: Deprotection and Salt Formation

(R)-2-Aminobutanoic Acid N-Boc Protection Amide Coupling with Benzylamine Amide Reduction (LAH) Protected (R)-1,2-Diaminobutane Aza-Michael Addition Intramolecular Cyclization Protected (R)-2-Ethylpiperazine Removal of Boc and Benzyl Groups (R)-2-Ethylpiperazine Treatment with HCl (R)-2-Ethylpiperazine Dihydrochloride

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (R)-2-ethylpiperazine dihydrochloride.

Potential Biological Activities and Signaling
Pathways
The biological activity of (R)-2-ethylpiperazine dihydrochloride has not been extensively

characterized in publicly available literature. However, the piperazine scaffold is a well-

established pharmacophore present in a wide array of biologically active molecules.[4] Based

on the activities of structurally related compounds, we can hypothesize potential areas for

investigation.

Central Nervous System (CNS) Activity:

Many piperazine derivatives exhibit activity at various CNS receptors, including serotonin (5-

HT), dopamine (D), and adrenergic receptors.[5] The presence of the chiral ethyl group at the

2-position could confer selectivity for specific receptor subtypes. For instance, some 2-

substituted piperazines have been investigated for their potential as antipsychotic,

antidepressant, or anxiolytic agents.
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Anticancer Activity:

The piperazine ring is a key structural component in several approved anticancer drugs, such

as imatinib.[6] Derivatives of piperazine have been shown to induce apoptosis in cancer cell

lines through various mechanisms, including the modulation of pro- and anti-apoptotic proteins

like Bak and Bcl-2.[6]

Antimicrobial and Anthelmintic Activity:

Piperazine itself is a known anthelmintic agent that acts by paralyzing parasites.[7]

Furthermore, various substituted piperazine derivatives have demonstrated antibacterial and

antifungal properties.[8]

Hypothesized Signaling Pathway Involvement:

Given the prevalence of piperazine derivatives as CNS agents, a plausible hypothesis is that

(R)-2-ethylpiperazine dihydrochloride may interact with G-protein coupled receptors

(GPCRs), such as dopamine or serotonin receptors. Interaction with these receptors could

modulate downstream signaling cascades involving adenylyl cyclase and cyclic AMP (cAMP) or

phospholipase C and the inositol phosphate pathway.
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Caption: Hypothesized GPCR signaling pathway for (R)-2-ethylpiperazine.
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Conclusion
(R)-2-ethylpiperazine dihydrochloride is a chiral building block with significant potential for

the development of novel therapeutics. While specific biological data for this compound is

limited, its structural relationship to a wide range of pharmacologically active molecules

suggests that it warrants further investigation. The proposed synthetic protocol provides a

framework for its preparation, and the hypothesized biological activities and signaling pathways

offer starting points for future research in areas such as neuroscience and oncology. This

technical guide serves as a foundational resource for scientists and researchers interested in

exploring the therapeutic potential of this and related chiral piperazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b585899#r-2-ethylpiperazine-dihydrochloride-cas-
438050-07-8-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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